tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.2 g/mol . It is a versatile compound used in various scientific research applications due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate typically involves the bromination of an acetyl group attached to a piperidine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acids or other oxidized forms.
Scientific Research Applications
Chemistry: tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of brominated acetyl groups on biological systems . It can serve as a building block for the synthesis of potential pharmaceutical agents .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity makes it suitable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate involves its interaction with nucleophiles and electrophiles in chemical reactions . The bromine atom acts as a leaving group, allowing for substitution reactions to occur . The carbonyl group can participate in reduction and oxidation reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 3-(2-bromoacetyl)piperidine-1-carboxylate is unique due to the presence of both a brominated acetyl group and a piperidine ring . This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
tert-butyl 3-(2-bromoacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-12(2,3)17-11(16)14-6-4-5-9(8-14)10(15)7-13/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDGLGFKVKVHTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729134 |
Source
|
Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219813-78-1 |
Source
|
Record name | tert-Butyl 3-(bromoacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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